Acacétine

Vue d'ensemble

Description

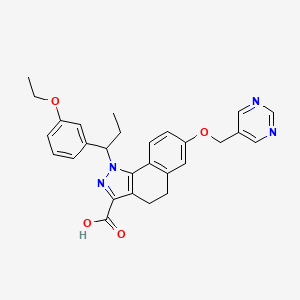

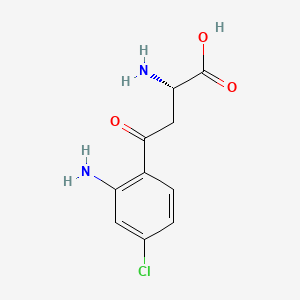

Acacetin is a 4′-O-methylated flavone of the parent compound apigenin . It is found in various plants such as Robinia pseudoacacia (black locust), Turnera diffusa (damiana), Betula pendula (silver birch), and in the fern Asplenium normale . It has numerous pharmacological properties, including anti-cancer, anti-inflammatory, anti-oxidant, cardiovascular protective, neuroprotective, anti-infectious, anti-diabetic, and anti-obesity activities .

Synthesis Analysis

In plant synthesis, the enzyme apigenin 4′-O-methyltransferase uses S-adenosyl methionine and 5,7,4′-trihydroxyflavone (apigenin) to produce S-adenosylhomocysteine and 4′-methoxy-5,7-dihydroxyflavone (acacetin) .

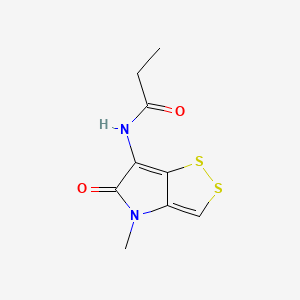

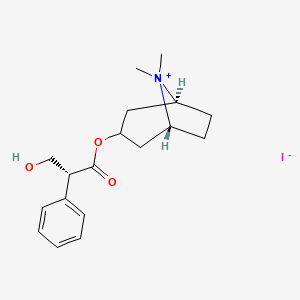

Molecular Structure Analysis

Acacetin has a characteristic C6-C3-C6 structure. The basic molecular formula of acacetin is C16H12O5 and the molecular weight is 284.27 .

Chemical Reactions Analysis

Acacetin has been shown to inhibit the expression of major transcription factors NFATc1 and NF-κB during RANKL-induced osteoclast formation. It also suppresses RANKL-induced phosphorylation of Akt, GSK3β, IκBα, and p65 .

Physical And Chemical Properties Analysis

The basic molecular formula of acacetin is C16H12O5 and the molecular weight is 284.27 . More detailed physical and chemical properties may require specific experimental measurements.

In Vivo

Acacetin has been studied extensively in vivo for its potential therapeutic applications. In animal models, acacetin has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, acacetin has been found to possess neuroprotective, hepatoprotective, and cardioprotective effects in animal models.

In Vitro

Acacetin has also been studied extensively in vitro for its potential therapeutic applications. In cell culture studies, acacetin has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, acacetin has been found to possess neuroprotective, hepatoprotective, and cardioprotective effects in cell culture studies.

Mécanisme D'action

Acacetin (5,7-dihydroxy-4′-methoxyflavone) is a naturally occurring flavone present in various plants and dietary sources . It has been recognized for its numerous pharmacological properties, including anti-cancer, anti-inflammatory, anti-oxidant, cardiovascular protective, neuroprotective, anti-infectious, anti-diabetic, and anti-obesity activities .

Target of Action

Acacetin has been found to interact with several targets. It has been shown to target the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in osteoarthritis . Network pharmacology screening revealed EGFR, PTGS2, SRC, and ESR1 as the top four overlapping targets in a Protein-Protein Interaction (PPI) network .

Mode of Action

Acacetin interacts directly with its targets, leading to various changes. For instance, it was found to interact directly with STING, inhibiting the activation of STING and the subsequent phosphorylation of the TBK1/NF-κB pathway in chondrocytes . In the context of sepsis, acacetin significantly inhibited the upregulation of p-src induced by LPS and attenuated LPS-induced M1 polarization through gap junctions .

Biochemical Pathways

Acacetin modulates several biochemical pathways. It has been found to suppress the p38 MAPK signaling pathway and inhibit NF-κB or AP-1-binding activity, subsequently decreasing MMP-2, MMP-9, and u-PA expressions . It also inhibits the activation of the NLRP3 inflammasome , and it has been shown to regulate pathways such as TGF-β/Smad3, MAPK, and PI3K/Akt .

Pharmacokinetics

Acacetin exhibits poor solubility and relatively low stability in pH 7.4 phosphate buffer, simulated gastric fluid (SGF), and simulated intestinal fluid (SIF), which impacts its bioavailability . A major portion of the initially injected acacetin dose remained unabsorbed in the jejunal segments, and the oral bioavailability of acacetin was very low at 2.34% . The systemic metabolism of acacetin occurred ubiquitously in various tissues, particularly in the liver, where it occurred most extensively, resulting in very high total plasma clearance .

Result of Action

Acacetin has been shown to have various molecular and cellular effects. It inhibits cell proliferation and induces cell apoptosis . It also reduces the cell survival and proliferation of both types of cells, and induces S- and G2-M phase arrest and also reduces the levels of β-catenin and its downstream target c-myc .

Action Environment

The action of acacetin can be influenced by environmental factors. For instance, in a study investigating the phytotoxic effects of acacetin on vegetables, it was found that acacetin showed strong phytotoxic effects on vegetables, and the allelopathic activity mainly depended on the influence of reactive oxygen species (ROS) and mitosis of the receptor plant .

Activité Biologique

Acacetin has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, acacetin has been found to possess neuroprotective, hepatoprotective, and cardioprotective effects.

Biochemical and Physiological Effects

Acacetin has been found to possess a variety of biochemical and physiological effects. In animal studies, acacetin has been found to reduce levels of pro-inflammatory mediators, such as TNF-α and IL-1β. Additionally, acacetin has been found to reduce levels of oxidative stress markers, such as malondialdehyde and nitric oxide. Acacetin has also been found to inhibit the proliferation of cancer cells in vitro.

Avantages Et Limitations Des Expériences En Laboratoire

The use of acacetin in laboratory experiments has several advantages and limitations. One of the major advantages of using acacetin in laboratory experiments is that it is a relatively safe compound and is not known to cause any adverse effects. Additionally, acacetin is a relatively inexpensive compound and is readily available from commercial sources. However, one of the major limitations of using acacetin in laboratory experiments is that the exact mechanism of action of acacetin is not yet fully understood.

Orientations Futures

The potential therapeutic applications of acacetin are numerous and there are several potential future directions for acacetin research. One potential future direction is to further investigate the mechanism of action of acacetin in order to understand how it exerts its therapeutic effects. Additionally, further research is needed to investigate the potential therapeutic applications of acacetin in various conditions, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Finally, further research is needed to investigate the potential synergistic effects of acacetin when combined with other compounds.

Applications De Recherche Scientifique

Activité anticancéreuse

L'acacétine a été identifiée comme un agent prometteur en thérapie anticancéreuse en raison de sa capacité à inhiber la prolifération de diverses cellules cancéreuses. Elle induit l'apoptose et l'arrêt du cycle cellulaire, et module les voies de signalisation impliquées dans la progression du cancer .

Activité anti-inflammatoire et immunomodulatrice

La recherche indique que l'this compound peut moduler les réponses immunitaires et présenter des effets anti-inflammatoires. Elle le fait en inhibant la production de cytokines et de médiateurs pro-inflammatoires, qui sont essentiels au développement des maladies inflammatoires chroniques .

Effets antioxydants et anti-âge

En tant qu'antioxydant, l'this compound élimine les radicaux libres et protège les cellules du stress oxydatif, qui est lié au vieillissement et aux maladies dégénératives. Ses propriétés anti-âge sont attribuées à sa capacité à améliorer les défenses antioxydantes cellulaires .

Activité protectrice des maladies cardiovasculaires (MCV)

L'this compound est bénéfique pour la santé cardiovasculaire car elle possède des propriétés qui peuvent prévenir l'apparition des MCV. Elle améliore la fonction endothéliale, réduit les lésions athérosclérotiques et module le métabolisme lipidique .

Activité neuroprotectrice

Le composé présente des effets neuroprotecteurs en protégeant les cellules neuronales contre la neurotoxicité et la neurodégénérescence. Il a des applications thérapeutiques potentielles dans les maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson .

Activités antidiabétiques et anti-obésité

L'this compound a montré un potentiel dans la gestion du diabète et de l'obésité. Elle régule le métabolisme du glucose et la sensibilité à l'insuline, et inhibe l'adipogenèse, qui est le processus de différenciation cellulaire en cellules graisseuses .

Activité de protection hépatique

Elle offre une protection contre les dommages hépatiques en modulant les enzymes hépatiques, en réduisant la stéatose hépatique et en prévenant la fibrose hépatique, ce qui en fait un candidat pour le traitement des maladies hépatiques .

Protection des systèmes reproducteurs

L'this compound a été découverte pour exercer des effets protecteurs sur le système reproducteur. Elle améliore les résultats de la fertilité et offre une protection contre les toxiques reproducteurs .

Chacune de ces applications de l'this compound est soutenue par des recherches scientifiques qui explorent ses mécanismes d'action et ses avantages thérapeutiques potentiels. Les recherches et les essais cliniques en cours permettront d'élucider davantage son efficacité et son profil de sécurité pour une utilisation future dans ces domaines. Pour une exploration plus approfondie de chaque application, y compris les mécanismes moléculaires sous-jacents et les études cliniques, une lecture et des recherches supplémentaires sont recommandées .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Acacetin interacts with various enzymes, proteins, and other biomolecules. It is a 4′-O-methylated flavone of apigenin, the parent compound, and in various plants, species synthesize an enzyme apigenin 4′-O-methyltransferase that utilizes S-adenosyl methionine and 5,7,4′-trihydroxyflavone (apigenin) to produce S-adenosylhomocysteine and acacetin .

Cellular Effects

Acacetin has been shown to have significant effects on various types of cells and cellular processes. It has been found to suppress pathological damage and pro-inflammatory cytokine expression in mice with LPS-induced fulminant hepatic failure and acute lung injury . In vitro experiments further confirmed that acacetin attenuated LPS-induced M1 polarization .

Molecular Mechanism

Acacetin exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit NLRP3 inflammasome activation induced by various agonists, reducing the release of TNF-α, IL-1β, IL-18, and LDH . It also suppressed the expression of Lipopolysaccharides (LPS)-activated Phosphorylated ERK (p-ERK), p-JNK, and p-p38, inhibited NF-κB p65 phosphorylation and nuclear translocation .

Temporal Effects in Laboratory Settings

Acacetin exhibited poor solubility (≤119 ng/mL) and relatively low stability (27.5–62.0% remaining after 24 h) in pH 7 phosphate buffer and simulated GI fluids . A major portion (97.1%) of the initially injected acacetin dose remained unabsorbed in the jejunal segments, and the oral bioavailability of acacetin was very low at 2.34% .

Dosage Effects in Animal Models

In animal models, acacetin significantly inhibited the sprouting and networking of capillaries in the rat thoracic aortic rings . It also protected mice from renal abscess formation induced by S. aureus and significantly increased survival rates .

Metabolic Pathways

Acacetin is involved in various metabolic pathways. It mainly exerts its remarkable effects both at transcriptional as well as translational levels. Acacetin suppressed the phosphorylation of p38 mitogen-activated protein kinases (MAPKs) and nuclear factor (NF)-κB, and reduces lipid peroxidation through reactive oxygen species (ROS) scavenging capability .

Subcellular Localization

Studying the subcellular localizations of FcFNSII-1 and FcFNSII-2 demonstrated that N-terminal membrane-spanning domains were necessary to ensure endoplasmic reticulum localization and anchoring . Protein–protein interaction analyses revealed that FcFNSII-2 interacted with chalcone synthase 1, chalcone synthase 2, and chalcone isomerase-like proteins .

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANYIYRPLHHOCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197383 | |

| Record name | Acacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

480-44-4 | |

| Record name | Acacetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acacetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acacetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACACETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWI7J0A2CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

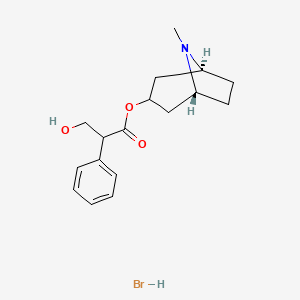

![N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B1665320.png)